L-Dihydroorotic acid is a naturally occurring compound involved in pyrimidine biosynthesis. [, ] It serves as a precursor to pyrimidines, which are essential components of nucleic acids like DNA and RNA. [] L-Dihydroorotic acid is found in various organisms, including bacteria and yeast. [, ] Specifically, L-Dihydroorotic acid can be utilized by certain "pyrimidineless" lactobacilli to promote growth. []
L-Dihydroorotic acid can be derived from various biological sources, including human plasma, where it exists naturally as part of metabolic pathways. It can also be synthesized through enzymatic processes or chemical methods.
L-Dihydroorotic acid is classified as a pyrimidine derivative. It is recognized as a metabolite in the biosynthetic pathways leading to nucleotides and nucleic acids.
L-Dihydroorotic acid has a molecular formula of C5H6N2O4 and a molecular weight of 158.11 g/mol. Its structure consists of a pyrimidine ring with two carboxyl groups and an amine group attached, which are critical for its biological activity.
L-Dihydroorotic acid participates in several key biochemical reactions:
The enzymatic reactions involving L-dihydroorotic acid are typically characterized by their specificity and efficiency, often employing cofactors such as nicotinamide adenine dinucleotide (NAD+) in redox reactions.
L-Dihydroorotic acid functions primarily through its role as a substrate for dihydroorotate dehydrogenase. This enzyme catalyzes its conversion into orotic acid while reducing nicotinamide adenine dinucleotide (NAD+) to NADH, thus playing a pivotal role in the regulation of pyrimidine synthesis.
The mechanism involves:
L-Dihydroorotic acid has several important scientific uses:
L-Dihydroorotic acid (DHO, CAS 5988-19-2) is an obligate intermediate in the de novo pyrimidine biosynthesis pathway, which converts simple precursors into uridine monophosphate (UMP). This pathway initiates with cytosolic enzymes: carbamoyl-phosphate synthetase II (CPS II) utilizes glutamine, bicarbonate, and ATP to form carbamoyl phosphate. Aspartate transcarbamylase then condenses carbamoyl phosphate with aspartate to yield N-carbamoyl-L-aspartate. The third enzyme, dihydroorotase, cyclizes this compound to form L-dihydroorotic acid [3] [7]. DHO serves as the direct precursor to orotic acid, a transformation exclusively catalyzed by mitochondrial dihydroorotate dehydrogenase (DHODH) [1] [6]. The entire pathway is evolutionarily conserved and essential for DNA/RNA synthesis in rapidly proliferating cells, including malignancies [3].
Table 1: Key Precursors and Enzymes in Early Pyrimidine Biosynthesis
Step | Substrate(s) | Product | Catalyzing Enzyme |
---|---|---|---|
1 | Glutamine, HCO₃⁻, ATP | Carbamoyl phosphate | Carbamoyl-phosphate synthetase II (CPS II) |
2 | Carbamoyl phosphate, Aspartate | N-carbamoyl-L-aspartate | Aspartate transcarbamylase |
3 | N-carbamoyl-L-aspartate | L-Dihydroorotic acid | Dihydroorotase (part of CAD trifunctional enzyme) |
4 | L-Dihydroorotic acid | Orotic acid | Dihydroorotate dehydrogenase (DHODH) |
Structurally, DHO (C₅H₆N₂O₄, MW 158.11 g/mol) is a chiral six-membered heterocyclic compound with a carboxylic acid moiety. Its (S)-enantiomer is biologically active and exists as a white to off-white solid [1] [5]. Unlike orotic acid, DHO cannot cross the blood-brain barrier, highlighting compartmentalized metabolic roles [10].
DHODH (EC 1.3.5.2) is a mitochondrial inner membrane-bound flavoenzyme that catalyzes the fourth step in de novo pyrimidine synthesis: the oxidation of DHO to orotic acid. This reaction involves the removal of two hydrogen atoms from DHO’s C5 and C6 positions, forming a double bond and yielding orotate [6] [8]. The enzyme employs flavin mononucleotide (FMN) as a prosthetic group, which accepts electrons during DHO oxidation. These electrons are subsequently transferred to coenzyme Q (CoQ) in the electron transport chain (ETC), directly linking pyrimidine synthesis to oxidative phosphorylation [8].
DHODH exhibits Michaelis-Menten kinetics, with a reported Km for DHO of ~12 μM in isolated rat liver mitochondria [6]. Its inhibition depletes cellular UMP pools and arrests proliferation in cancer cells. DHODH is a validated drug target, with inhibitors like brequinar and leflunomide showing potent anti-neoplastic activity. DUP-785 (NSC 368390), a quinoline carboxylic acid derivative, inhibits DHODH with an apparent Ki of 0.1 μM (Ki′ = 0.8 μM) via linear mixed-type inhibition [6].
Table 2: Kinetic and Functional Parameters of DHODH
Parameter | Value | Significance | Experimental System |
---|---|---|---|
Km (L-Dihydroorotic acid) | 12 μM | Substrate affinity | Rat liver mitochondria |
Apparent Ki (DUP-785) | 0.1 μM | Inhibitor potency | Rat liver mitochondria |
Electron Acceptor | Coenzyme Q (CoQ10) | Coupling to ETC | Mitochondrial membrane |
Recovery after Inhibition | 60% at 24h | Reversible inhibition | L1210 leukemia cells |
Following DHODH catalysis, orotic acid is converted to UMP via the cytosolic enzyme UMPS (uridine monophosphate synthetase). UMPS first catalyzes orotate phosphoribosylation using 5-phosphoribosyl-1-pyrophosphate (PRPP) to form orotidine-5’-monophosphate (OMP), which is then decarboxylated to UMP [3] [9]. UMP serves as the nodal point for synthesizing all pyrimidine nucleotides (CTP, UDP, UTP, dTTP).
DHO accumulation acts as a direct biomarker for DHODH inhibition. Preclinical studies demonstrate that DHODH inhibitors (e.g., brequinar) cause DHO concentrations to rise >100-fold while depleting uridine pools [9]. In human plasma, DHO quantitation (range: 3–3000 ng/mL) via LC-MS/MS using surrogate matrices (e.g., 4% BSA/PBS) confirms target engagement during clinical trials [9]. The salvage pathway can bypass de novo synthesis inhibition: exogenous uridine (but not dihydroorotic acid or carbamyl-aspartate) rescues growth in DUP-785-treated L1210 leukemia and M5 melanoma cells [6]. This metabolic flexibility underscores why DHODH inhibitors are often combined with uridine-depleting agents in cancer therapy.
Table 3: UMP Synthesis Precursors and Salvage Pathways
Precursor | Role in UMP Synthesis | Ability to Bypass DHODH Inhibition |
---|---|---|
L-Dihydroorotic acid | DHODH substrate | No |
Orotic acid | UMPS substrate | No (requires functional DHODH for generation) |
Uridine | Salvage pathway substrate | Yes (via uridine kinase phosphorylation) |
Cytidine | Salvage pathway substrate | Partial (in some cell types via cytidine deaminase) |
Carbamyl-aspartate | Early pathway intermediate | No |
The de novo pyrimidine pathway is tightly regulated at transcriptional, allosteric, and metabolic levels:
In cancers (e.g., liver cancer, AML), CAD and DHODH overexpression correlates with poor prognosis. DHODH inhibitors force differentiation of leukemic blasts by disrupting pyrimidine pools, validating its role as a therapeutic target [3] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7